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Compound of Interest

Compound Name:
4-Chloro-3-iodo-1H-pyrrolo[3,2-

c]pyridine

Cat. No.: B1452368 Get Quote

An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

CAS Number: 1190313-39-3

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-iodo-1H-pyrrolo[3,2-
c]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry

and drug discovery. The document details its fundamental physicochemical properties, outlines

a representative synthetic strategy, and explores its applications as a versatile intermediate for

the development of novel therapeutics. Particular emphasis is placed on the strategic utility of

its chloro and iodo substituents in facilitating advanced chemical modifications, such as cross-

coupling reactions. Safety protocols, handling procedures, and storage requirements are also

detailed to ensure its proper use in a research setting. This guide is intended for researchers,

chemists, and professionals in the field of drug development.

Introduction and Significance
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine belongs to the class of azaindoles, which are

bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen

atom. The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing

in molecules targeting a range of biological pathways.[1][2] The strategic placement of two
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distinct halogen atoms—chlorine at the 4-position and iodine at the 3-position—makes this

molecule a particularly valuable and versatile building block.

The iodine atom serves as an excellent leaving group and a reactive handle for introducing

molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The chlorine

atom offers a secondary site for modification, allowing for sequential and regioselective

functionalization. This dual-halogenation pattern enables chemists to construct complex

molecular architectures and systematically explore the structure-activity relationships (SAR) of

derivative compounds, which is a cornerstone of modern drug discovery.[3]

Physicochemical Properties
The fundamental properties of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine are summarized in

the table below. These data are essential for planning reactions, determining appropriate

solvents, and ensuring safe handling.

Property Value Source

CAS Number 1190313-39-3 Cusabio[4]

Molecular Formula C₇H₄ClIN₂ Sigma-Aldrich[5]

Molecular Weight 278.48 g/mol Sigma-Aldrich[5]

IUPAC Name
4-chloro-3-iodo-1H-pyrrolo[3,2-

c]pyridine
N/A (Standard Nomenclature)

InChI
1S/C7H4ClIN2/c8-7-6-4(9)3-

11-5(6)1-2-10-7/h1-3,11H
Sigma-Aldrich[5]

InChI Key
ZLDNJKJGGOYQER-

UHFFFAOYSA-N
Sigma-Aldrich[5]

SMILES String Clc1nccc2[nH]cc(I)c12 Sigma-Aldrich[5]

Physical Form Solid, Lyophilized powder Cusabio, Sigma-Aldrich[4][5]

Purity ≥95% Cusabio[4]

Synthesis and Reaction Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22910224/
https://www.benchchem.com/product/b1452368?utm_src=pdf-body
https://www.cusabio.com/amino-acid/4-Chloro-3-iodo-1H-pyrrolo-3-2-c-pyridine-12941700.html
https://www.sigmaaldrich.com/US/en/product/aldrich/ade001313
https://www.sigmaaldrich.com/US/en/product/aldrich/ade001313
https://www.sigmaaldrich.com/US/en/product/aldrich/ade001313
https://www.sigmaaldrich.com/US/en/product/aldrich/ade001313
https://www.sigmaaldrich.com/US/en/product/aldrich/ade001313
https://www.cusabio.com/amino-acid/4-Chloro-3-iodo-1H-pyrrolo-3-2-c-pyridine-12941700.html
https://www.sigmaaldrich.com/US/en/product/aldrich/ade001313
https://www.cusabio.com/amino-acid/4-Chloro-3-iodo-1H-pyrrolo-3-2-c-pyridine-12941700.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine typically starts from a precursor

such as 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3).[6] The core principle of the

synthesis involves the electrophilic iodination of the electron-rich pyrrole ring. The 3-position of

the pyrrolo[3,2-c]pyridine system is susceptible to electrophilic attack.

A general workflow for this transformation is outlined below. The choice of iodinating agent and

reaction conditions is critical to achieve high regioselectivity and yield.
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Synthetic Workflow

Start: 4-Chloro-1H-pyrrolo[3,2-c]pyridine

Iodinating Agent (e.g., NIS, I₂)
+ Inert Solvent (e.g., DMF, CH₂Cl₂)

1. Dissolution

Electrophilic Iodination
(Room Temperature or mild heating)

2. Addition

Aqueous Workup & Quenching
(e.g., Na₂S₂O₃ solution)

3. Reaction Completion

Purification
(Column Chromatography)

4. Crude Isolation

Product: 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

5. Final Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:
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Starting Material: 4-Chloro-1H-pyrrolo[3,2-c]pyridine provides the necessary heterocyclic

core.

Iodinating Agent: N-Iodosuccinimide (NIS) is often preferred over molecular iodine (I₂)

because it is a milder and more selective electrophilic iodinating agent, reducing the

formation of side products.

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is commonly used to

dissolve the starting material and facilitate the reaction.

Workup: Quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃) is essential to

remove any unreacted iodine from the reaction mixture.

Purification: Column chromatography is the standard method for purifying organic

compounds of this nature to achieve high purity.[4]

Applications in Drug Discovery
The true value of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine lies in its role as a versatile

scaffold for building potent and selective drug candidates. The pyrrolo[3,2-c]pyridine core itself

has been identified in numerous biologically active agents, including kinase inhibitors and

anticancer compounds.[1][3]

The dual halogenation allows for selective, stepwise functionalization, most commonly via

palladium-catalyzed cross-coupling reactions.

Suzuki Coupling (at the Iodo position): The carbon-iodine bond is significantly more reactive

than the carbon-chlorine bond in palladium catalysis. This allows for the selective coupling of

various boronic acids or esters at the 3-position, introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination (at the Chloro position): Following the modification at the iodo-

position, the less reactive chloro-position can be targeted for C-N bond formation, allowing

the introduction of a wide range of amine functionalities.

This differential reactivity is a powerful tool for rapidly generating a library of analogues for SAR

studies.
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Suzuki Coupling (Position 3) Buchwald-Hartwig (Position 4)

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
(Versatile Scaffold)

R¹-B(OH)₂
Pd Catalyst

R²-NH₂

Pd Catalyst

Sequential or Orthogonal Reaction

Kinase Inhibitors
(e.g., for Oncology)

Introduce R¹

Antiviral Agents

Introduce R¹

CNS Agents

Introduce NHR²

Anti-inflammatory Agents

Introduce NHR²

Click to download full resolution via product page

Caption: Role as a scaffold in medicinal chemistry diversification.

Exemplary Experimental Protocol: Suzuki Cross-
Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki cross-

coupling reaction at the 3-position.

Objective: To synthesize 4-Chloro-3-(aryl)-1H-pyrrolo[3,2-c]pyridine from 4-Chloro-3-iodo-1H-
pyrrolo[3,2-c]pyridine.

Materials:

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

Arylboronic acid (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

Potassium Carbonate (K₂CO₃) (3.0 eq)
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1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask, add 4-Chloro-3-iodo-1H-
pyrrolo[3,2-c]pyridine, the arylboronic acid, and K₂CO₃.

Evacuation and Backfill: Seal the flask with a rubber septum and evacuate the atmosphere,

then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all

oxygen is removed. Causality: Palladium catalysts are sensitive to oxygen and can be

deactivated.

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

Causality: Degassing the solvent removes dissolved oxygen which can interfere with the

catalytic cycle.

Reaction: Stir the reaction mixture at 80-90 °C and monitor its progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Once the starting material is consumed, cool the reaction to room temperature.

Dilute with ethyl acetate and wash with water, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the pure product.

Safety, Handling, and Storage
Hazard Identification: According to its safety profile, this compound is classified as hazardous.

[5]

Signal Word: Danger[5]

Hazard Statements:
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H301: Toxic if swallowed.[5]

H318: Causes serious eye damage.[5]

Precautionary Measures and PPE:

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[7]

Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[8]

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[8]

First Aid:

If Swallowed (P301 + P310): Immediately call a POISON CENTER or doctor. Rinse mouth.

[5]

If in Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[5]

Storage and Stability:

Short-term: Store at 4 °C for up to one week.[4]

Long-term: For long-term stability, store at -20 °C to -80 °C.[4]

Handling: The compound is supplied as a lyophilized powder. It is recommended to aliquot

the material upon receipt to avoid repeated freeze-thaw cycles.[4]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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